molecular formula C18H21N3S B1242406 1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone

1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone

Cat. No. B1242406
M. Wt: 311.4 g/mol
InChI Key: XVYRUUGWAWBZML-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methylphenyl)ethylideneamino]-3-(2-phenylethyl)thiourea is a member of toluenes.

Scientific Research Applications

Spectrophotometric Applications

Thiosemicarbazone derivatives are highlighted for their role in the spectrophotometric determination of various metals. Specifically, 1-(benzimidazol-2-yl) ethanone thiosemicarbazone has been utilized as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt (II), showcasing its effectiveness in forming stable complexes with metals like Fe, Ni, Cu, Zn, Cd, and Hg (Syamasundar, Chari, & Shobha, 2006) (Syamasundar, Chari, & Shobha, 2006).

Antibacterial and Antifungal Applications

Thiosemicarbazone derivatives have been synthesized and screened for antibacterial and antifungal activities. The study conducted by Parekh & Desai (2006) illustrates the promising antibacterial activity of these compounds against Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial applications (Parekh & Desai, 2006).

Antioxidant and Antidiabetic Properties

A study by Tok et al. (2022) reveals the synthesis of novel thiosemicarbazone derivatives with significant antioxidant and antidiabetic properties. The compounds exhibited inhibitory properties against α-glycosidase and α-amylase, suggesting their potential as antidiabetic agents (Tok et al., 2022).

Synthesis and Characterization of Derivatives

The synthesis of thiosemicarbazone derivatives and their characterization through various spectroscopic techniques is a recurring theme in research. Studies emphasize the synthesis of new compounds with potential biological activities, such as anticonvulsant and estrogen receptor modulation (Pandey et al., 2002) (Çalış, Septioğlu, & Aytemir, 2011).

Structural and Molecular Studies

Research also delves into the structural analysis and molecular interactions of thiosemicarbazone derivatives, providing insights into their molecular conformation, crystal structures, and supramolecular assembly. These studies lay the groundwork for understanding the chemical behavior and potential applications of these compounds (Mohamed et al., 2015).

properties

Product Name

1-(4-methylphenyl)ethanone N-(2-phenylethyl)thiosemicarbazone

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C18H21N3S/c1-14-8-10-17(11-9-14)15(2)20-21-18(22)19-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,19,21,22)/b20-15+

InChI Key

XVYRUUGWAWBZML-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=S)NCCC2=CC=CC=C2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=S)NCCC2=CC=CC=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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